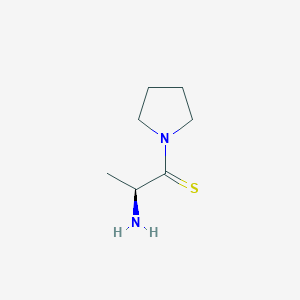
(S)-2-Amino-1-pyrrolidin-1-yl-propane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride typically involves the reaction of a pyrrolidine derivative with a thione precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include steps such as purification and crystallization to isolate the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thione-containing molecules. Examples include:
- Pyrrolidine
- Thiazolidine
- Pyrrolidin-2-one
Uniqueness
What sets (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione, hydrochloride apart is its unique combination of a pyrrolidine ring and a thione group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C7H14N2S |
|---|---|
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
(2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione |
InChI |
InChI=1S/C7H14N2S/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
JUPUJRCJICHRIW-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=S)N1CCCC1)N |
Kanonische SMILES |
CC(C(=S)N1CCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
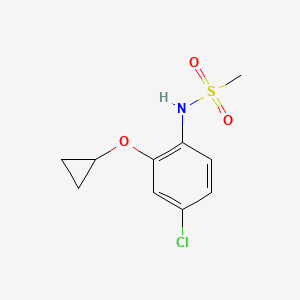
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
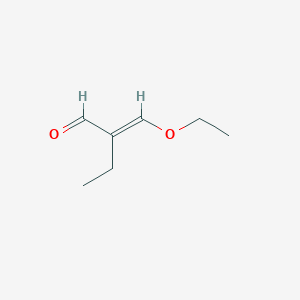
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
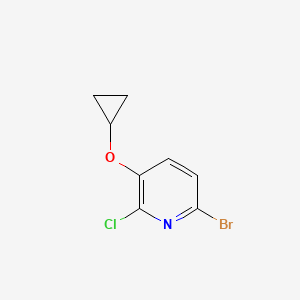
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
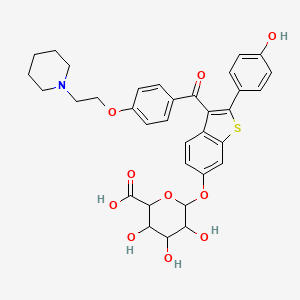
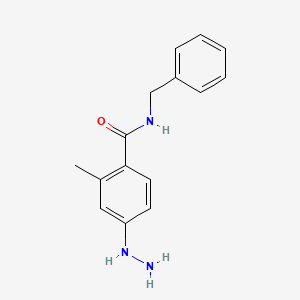
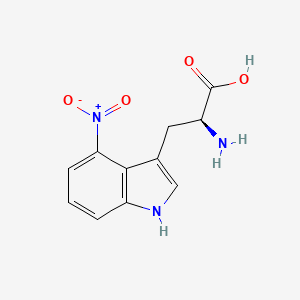
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)
